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Compound of Interest

4-(Chloromethyl)-2-
Compound Name:
methoxypyridine hydrochloride

Cat. No. B060814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
(Chloromethyl)-2-methoxypyridine hydrochloride. Due to the limited availability of public
spectroscopic data for this specific compound, this document presents data for structurally
similar compounds to serve as a reference for researchers in the field. The guide includes
detailed experimental protocols for the key analytical techniques of Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

While specific spectral data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride is not
readily available in public databases, the following tables summarize typical spectroscopic data
for closely related pyridine derivatives. This information can be valuable for predicting the
spectral characteristics of the target compound.

Table 1: Representative *H NMR Spectroscopic Data for Substituted Pyridines
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Compound Solvent Chemical Shift (6) ppm
4-(Chloromethyl)pyridine 5,0 8.85 (d, 2H), 7.95 (d, 2H), 4.80
hydrochloride ’ (s, 2H)

8.10 (d, 1H), 6.70 (s, 1H), 6.60
2-Methoxy-4-methylpyridine CDCls (d, 1H), 3.90 (s, 3H), 2.30 (s,

3H)

Table 2: Representative IR Absorption Bands for Chloro- and Methoxy-Substituted Pyridines

Functional Group

Characteristic Absorption (cm~?)

C-CI Stretch

650 - 850

C-O-C Stretch (Aryl Ether)

1230 - 1270 (asymmetric), 1020 - 1075

(symmetric)

C=N Stretch (in Pyridine Ring)

~1580

C=C Stretch (in Pyridine Ring)

~1600 and ~1470

C-H Stretch (Aromatic)

3000 - 3100

C-H Stretch (Aliphatic)

2850 - 3000

Table 3: Representative Mass Spectrometry Data for a Related Compound

Compound

lonization Method [M+H]* (m/z)

2-(Chloromethyl)-4-

methoxypyridine

Electrospray (ESI) 158.0

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for
compounds like 4-(Chloromethyl)-2-methoxypyridine hydrochloride. These protocols are
intended as a guide and may require optimization based on the specific instrumentation and

sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing
the magnetic properties of its atomic nuclei.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the solid 4-(Chloromethyl)-2-
methoxypyridine hydrochloride in a suitable deuterated solvent (e.g., D20, CDCls, or
DMSO-ds) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

o Acquire a *H NMR spectrum to identify the chemical environment of the hydrogen atoms.
o Acquire a 133C NMR spectrum to identify the carbon framework of the molecule.

o Additional experiments such as COSY, HSQC, and HMBC can be performed to establish
connectivity between protons and carbons.

Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:
e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide
(KBr) powder and press it into a thin, transparent pellet.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: The resulting spectrum will show absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule by
measuring its mass-to-charge ratio.

Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique. Electrospray ionization (ESI) is a common soft ionization method suitable for
polar molecules like pyridine derivatives.

e Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by
a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific mass-to-charge
ratio, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used
to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Chloromethyl)-2-
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Available at: [https://www.benchchem.com/product/b060814+#spectroscopic-data-for-4-
chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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